(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide
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Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide, also known as Phazolicin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a phenazinyl-propenamide derivative that exhibits potent anti-bacterial properties against a wide range of gram-positive and gram-negative bacteria.
Scientific Research Applications
Mechanofluorochromic Properties
Research has highlighted the impact of structural modifications on the optical properties of cyano acrylamide derivatives, including variations of the methoxyphenyl group. These compounds exhibit distinct luminescence characteristics influenced by their molecular stacking modes. The study conducted by Qing‐bao Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives demonstrates how different stacking modes can lead to variations in luminescence, offering insights into their applications in sensing and optical devices (Qing‐bao Song et al., 2015).
Synthesis and Chemical Characterization
Ninganayaka Mahesha et al. (2021) explored the synthesis of novel compounds via cyclocondensation reactions involving precursors structurally related to "(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide." Their work underscores the synthetic versatility of such compounds and their potential in creating new chemical entities with varied biological activities (Ninganayaka Mahesha et al., 2021).
Corrosion Inhibition
The efficacy of acrylamide derivatives in corrosion inhibition for metals in acidic environments has been investigated, highlighting their potential industrial applications. Ahmed Abu-Rayyan et al. (2022) focused on acrylamide derivatives as effective corrosion inhibitors for copper, showcasing the practical applications of these compounds in protecting metal surfaces (Ahmed Abu-Rayyan et al., 2022).
Cytotoxicity Studies
Research by Ashraf S. Hassan et al. (2014) on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from cyano acrylamide compounds, evaluated their cytotoxic activity against cancer cells. This highlights the potential therapeutic applications of these compounds in oncology (Ashraf S. Hassan et al., 2014).
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-29-18-9-6-15(7-10-18)12-16(14-24)23(28)25-17-8-11-21-22(13-17)27-20-5-3-2-4-19(20)26-21/h2-13H,1H3,(H,25,28)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIYEBLMNNITAI-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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